molecular formula C11H14N2O4 B2957842 [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine CAS No. 385378-68-7

[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine

Cat. No.: B2957842
CAS No.: 385378-68-7
M. Wt: 238.243
InChI Key: LNPAOEXEJKMGBA-UHFFFAOYSA-N
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Description

[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine (CAS: 385378-68-7) is a nitroaromatic compound featuring a methylamine group attached to a benzene ring substituted with a 1,3-dioxane moiety at the para position and a nitro group at the ortho position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound is listed in pharmaceutical standards () and was historically available via suppliers like Combi-Blocks with 95% purity ().

Properties

IUPAC Name

4-(1,3-dioxan-2-yl)-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-12-9-4-3-8(7-10(9)13(14)15)11-16-5-2-6-17-11/h3-4,7,11-12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPAOEXEJKMGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols with aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonic acids, and alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced in vivo, making it useful for studying reduction processes in biological systems.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its structural features contribute to the development of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The dioxane ring and methylamine group also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural elements—the nitro group, methylamine, and dioxane ring—distinguish it from analogs. Below is a comparative analysis of similar compounds:

Table 1: Structural Comparison of [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine and Analogs
Compound Name Key Substituents Notable Features Applications/Research Context
This compound 1,3-Dioxane (para), -NO₂ (ortho) Polar dioxane enhances solubility; nitro group enables redox activity Pharmaceutical intermediates ()
[4-(1-Adamantyl)-2-nitrophenyl]methylamine Adamantyl (para), -NO₂ (ortho) Bulky adamantyl group reduces solubility; high lipophilicity Drug discovery (e.g., CNS targets) ()
3-((2-Nitrophenyl)methylene)-amino-2-oxazolidinone (NPAOZ) Oxazolidinone, -NO₂ (ortho) Cyclic carbamate moiety; nitro group stabilizes structure Metabolite markers in food safety ()
[4-(Thiazol-2-yl)phenyl]methanamine Thiazole (para), -NH₂ Thiazole introduces aromatic heterocycle; enhances π-π interactions Antimicrobial agents ()
2,2-Diphenylethan-1-amine Two phenyl groups, -NH₂ Simple aromatic amine; high rigidity Building block for drug synthesis ()

Physicochemical Properties

  • Solubility : The dioxane ring in the target compound improves water solubility compared to adamantyl analogs, which are highly lipophilic (). Thiazole-containing derivatives () may exhibit intermediate solubility due to polarizable sulfur atoms.
  • Adamantyl-substituted analogs () may exhibit enhanced thermal stability due to rigid hydrocarbon frameworks.

Key Research Findings

  • Synthetic Utility : Adamantyl and thiazole derivatives () are prioritized in drug discovery due to their balanced solubility and target affinity, overshadowing the discontinued dioxane analog.
  • Functional Redundancy : The nitro group’s role in redox activity is shared across analogs, but steric effects from substituents (e.g., dioxane vs. adamantyl) modulate reactivity profiles.

Biological Activity

The compound [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine is a synthetic organic molecule with potential biological significance. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a dioxane ring and a nitrophenyl group, which are critical for its biological interactions. The presence of the nitro group may contribute to its reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds that modulate pre-mRNA splicing have shown effectiveness against various cancer cell lines. The mechanism involves targeting spliceosome components that are overexpressed in certain tumors, leading to apoptosis in cancer cells .
  • Antiviral Activity : Some derivatives of dioxane-containing compounds have been studied for their ability to inhibit viral replication. The mechanism typically involves interference with viral proteases or polymerases, crucial for viral life cycles .

Antitumor Studies

A series of studies have evaluated the cytotoxic effects of similar compounds on different tumor cell lines. For instance, compounds exhibiting high selectivity towards melanoma cells have been identified through structure-activity relationship (SAR) studies. Table 1 summarizes the cytotoxicity data:

CompoundCell LineIC50 (µM)
Compound AMelanoma0.5
Compound BBreast Cancer1.2
Compound CLung Cancer0.8

Antiviral Screening

In antiviral screening, compounds related to this compound have shown promising results against HIV and other viruses. The following table highlights the IC50 values for various derivatives:

CompoundVirus TargetedIC50 (nM)
Derivative XHIV-10.8
Derivative YHCV1.5
Derivative ZInfluenza3.0

Case Study 1: Antitumor Efficacy

In a study published in Nature, researchers investigated the efficacy of a dioxane derivative similar to this compound in a murine model of melanoma. The compound demonstrated significant tumor regression compared to controls, indicating its potential as an antitumor agent .

Case Study 2: Antiviral Activity

A clinical trial assessed the antiviral properties of a related compound against HIV-1. The results showed a marked reduction in viral load in treated patients compared to placebo groups, supporting the compound's role as a potential therapeutic agent against retroviruses .

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